Benzilisoquinolinas

Benzylisoquinolines are a class of natural and synthetic compounds characterized by the presence of an isoxazole ring fused to a benzene ring, with a hydroxyl group typically attached to one of the carbon atoms on the isoquinoline portion. These compounds are widely distributed in plants, particularly in various species of Opium poppy (Papaver somniferum), and have shown significant biological activity. They exhibit potential therapeutic applications due to their diverse pharmacological effects, including analgesic, sedative, and anti-inflammatory properties.

Structurally, benzylisoquinolines can vary significantly depending on the substituents at different positions. For instance, morphine and codeine are well-known benzylisoquinolines with a hydroxyl group attached to C-3 and C-6 respectively. These compounds serve as important templates for the development of semi-synthetic analgesics such as oxycodone.

From a chemical synthesis perspective, benzylisoquinolines can be synthesized through various methods including total synthesis, semi-synthesis from natural sources, and derivatization reactions to modify their pharmacological properties. Their study is crucial in both medicinal chemistry and natural product research due to the complex structure-activity relationships they exhibit.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

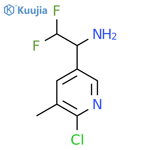

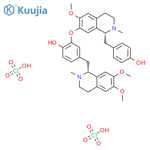

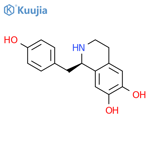

|

(S)-Nor Laudanosine | 4747-98-2 | C20H25NO4 |

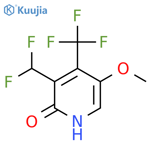

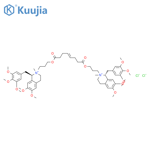

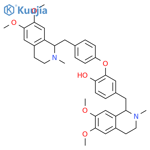

|

Liensinine diperchlorate | 5088-90-4 | C37H44Cl2N2O14 |

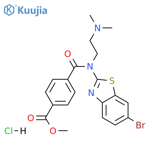

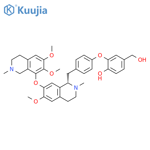

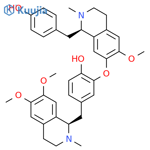

|

Mivacurium dichloride | 106861-44-3 | C58H80Cl2N2O14 |

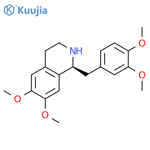

|

Benzenemethanol, 4-hydroxy-3-[4-[[(1S)-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-8-isoquinolinyl)oxy]-1-isoquinolinyl]methyl]phenoxy]- | 122148-81-6 | C37H42N2O7 |

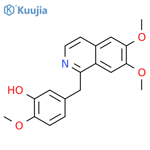

|

Phenol,5-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-2-methoxy- | 18694-10-5 | C19H19NO4 |

|

6-Isoquinolinol,1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy- | 18813-63-3 | C19H19NO4 |

|

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | 106032-53-5 | C16H17NO3 |

|

Dauricine | 524-17-4 | C38H44N2O6 |

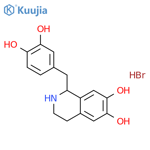

|

Norlaudanosoline Hydrobromide | 16659-88-4 | C16H18BrNO4 |

|

Liensinine | 2586-96-1 | C37H42N2O6 |

Literatura Relacionada

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornecedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados